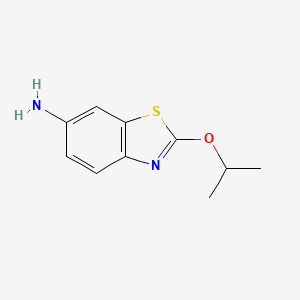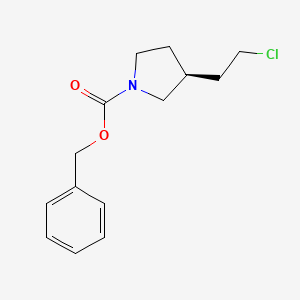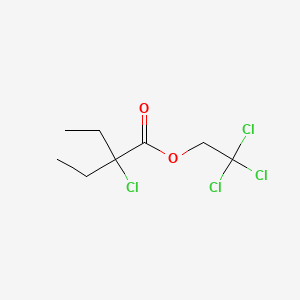
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is a chemical compound with the molecular formula C8H11Cl3O2 It is an ester derivative of butyric acid, characterized by the presence of chloro and trichloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester typically involves the esterification of butyric acid derivatives with trichloroethanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid derivatives and trichloroethanol.
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The ester can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Hydrolysis: Butyric acid derivatives and trichloroethanol.
Substitution: Various substituted butyric acid derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release butyric acid derivatives, which may exert biological effects by modulating gene expression and cellular signaling pathways. The chloro and trichloroethyl groups may also interact with specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Butyric acid, 2-chloro-3-oxo-, ethyl ester: Another ester derivative of butyric acid with similar chemical properties.
Ethyl butyrate: An ester with a fruity odor, commonly used in flavorings and fragrances.
2,2,2-Trichloroethyl chloroformate: A related compound used in organic synthesis.
Uniqueness
Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is unique due to the presence of both chloro and trichloroethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
63867-10-7 |
|---|---|
Molecular Formula |
C8H12Cl4O2 |
Molecular Weight |
282.0 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-chloro-2-ethylbutanoate |
InChI |
InChI=1S/C8H12Cl4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3 |
InChI Key |
VCWJEHDQXIPHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OCC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


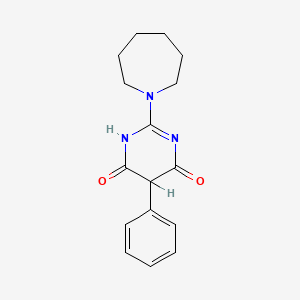
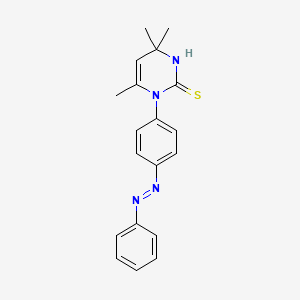
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
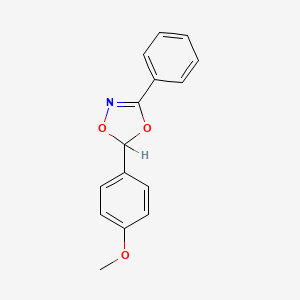
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
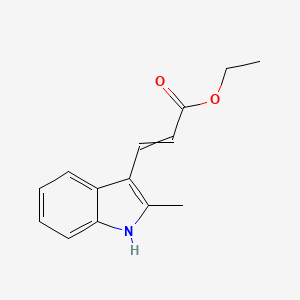
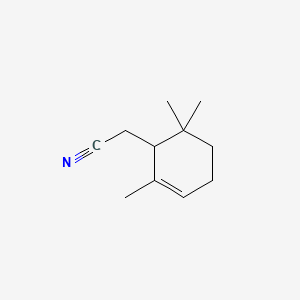
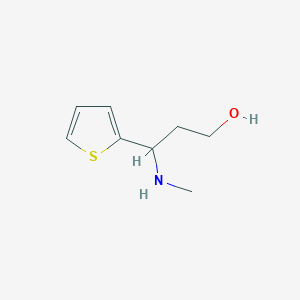
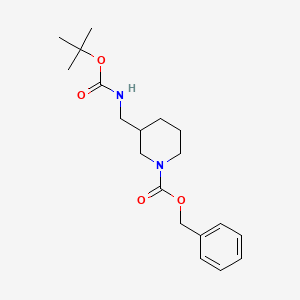

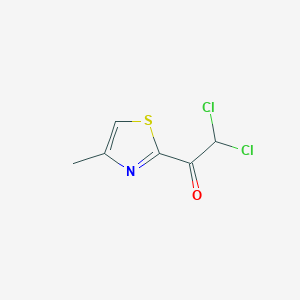
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
